molecular formula C17H22N2O4 B13699333 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane

Katalognummer: B13699333
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: QTBLSNAAGREVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cbz-6-Boc-3,6-diazabicyclo[310]hexane is a bicyclic compound featuring a diazabicyclohexane core with two protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the synthesis might begin with the preparation of a diazo compound, followed by intramolecular cyclopropanation using a transition metal catalyst such as ruthenium (II) or cobalt (II) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protecting groups or modify the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could lead to deprotected or modified derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane is unique due to its specific combination of protecting groups and the diazabicyclohexane core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C17H22N2O4

Molekulargewicht

318.4 g/mol

IUPAC-Name

3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI-Schlüssel

QTBLSNAAGREVKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.